molecular formula C11H15F2NO B13289660 4-{[(2,6-Difluorophenyl)methyl]amino}butan-2-ol

4-{[(2,6-Difluorophenyl)methyl]amino}butan-2-ol

Cat. No.: B13289660
M. Wt: 215.24 g/mol
InChI Key: JHASUROHZORHBA-UHFFFAOYSA-N
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Description

4-{[(2,6-Difluorophenyl)methyl]amino}butan-2-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,6-Difluorophenyl)methyl]amino}butan-2-ol typically involves the reaction of 2,6-difluorobenzylamine with butan-2-ol under specific conditions. The reaction is often carried out in the presence of a catalyst and may require controlled temperatures to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to achieve high efficiency and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

4-{[(2,6-Difluorophenyl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-{[(2,6-Difluorophenyl)methyl]amino}butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(2,6-Difluorophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain receptors, while the butanol backbone may facilitate cellular uptake. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(2,6-Difluorophenyl)methyl]amino}butan-2-ol is unique due to its specific combination of a difluorophenyl group and a butanol backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H15F2NO

Molecular Weight

215.24 g/mol

IUPAC Name

4-[(2,6-difluorophenyl)methylamino]butan-2-ol

InChI

InChI=1S/C11H15F2NO/c1-8(15)5-6-14-7-9-10(12)3-2-4-11(9)13/h2-4,8,14-15H,5-7H2,1H3

InChI Key

JHASUROHZORHBA-UHFFFAOYSA-N

Canonical SMILES

CC(CCNCC1=C(C=CC=C1F)F)O

Origin of Product

United States

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